molecular formula C17H13NO2 B13751681 4-Anthracen-9-yloxyazetidin-2-one CAS No. 119005-16-2

4-Anthracen-9-yloxyazetidin-2-one

Cat. No.: B13751681
CAS No.: 119005-16-2
M. Wt: 263.29 g/mol
InChI Key: QEXCLGQAIKFFJJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Anthracen-9-yloxyazetidin-2-one is a β-lactam (azetidin-2-one) derivative functionalized with an anthracene moiety at the 4-position via an ether linkage. The azetidin-2-one core is a strained four-membered lactam ring, which confers reactivity and serves as a precursor for bioactive molecules . The anthracene group enhances π-conjugation, enabling applications in optoelectronic devices such as organic light-emitting diodes (OLEDs) .

Properties

CAS No.

119005-16-2

Molecular Formula

C17H13NO2

Molecular Weight

263.29 g/mol

IUPAC Name

4-anthracen-9-yloxyazetidin-2-one

InChI

InChI=1S/C17H13NO2/c19-15-10-16(18-15)20-17-13-7-3-1-5-11(13)9-12-6-2-4-8-14(12)17/h1-9,16H,10H2,(H,18,19)

InChI Key

QEXCLGQAIKFFJJ-UHFFFAOYSA-N

Canonical SMILES

C1C(NC1=O)OC2=C3C=CC=CC3=CC4=CC=CC=C42

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Anthracen-9-yloxyazetidin-2-one typically involves the reaction of anthracene derivatives with azetidinone precursors. One common method is the cyclocondensation of anthracene-9-carbaldehyde with azetidinone under acidic conditions . This reaction can be facilitated by microwave irradiation, which has been shown to improve yields and reduce reaction times .

Industrial Production Methods

For large-scale production, the synthesis of this compound can be optimized by using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. Additionally, the use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, can make the industrial production more sustainable .

Chemical Reactions Analysis

Types of Reactions

4-Anthracen-9-yloxyazetidin-2-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include anthraquinone derivatives, azetidine derivatives, and various substituted anthracene and azetidinone compounds .

Comparison with Similar Compounds

Structural and Crystallographic Features

Key structural analogs and their properties are summarized below:

Compound Name Substituents/Modifications Dihedral Angles (°) Intermolecular Interactions Key References
4-(Anthracen-9-yl)-2-phenyl-6-(pyridin-2-yl)pyridine Pyridine and phenyl substituents 8.11 (pyridine rings); 75.73, 67.84 (anthracene vs. pyridines) π-π stacking, van der Waals
(2E)-1-(Anthracen-9-yl)-3-(3,4-dichlorophenyl)prop-2-en-1-one Dichlorophenyl group, conjugated enone 89.43 (benzene vs. anthracene) C–H···O hydrogen bonds, π-π stacking
4-[(Anthracen-9-ylmethylidene)amino]-1,5-dimethyl-2-phenylpyrazol-3-one Hydrazone linkage, pyrazolone core N/A C–H···O, van der Waals
4-(9,10-Dioxo-9,10-dihydroanthracen-1-yl)-4-oxobutanoic acid Anthraquinone, carboxylic acid substituent Planar anthraquinone O–H···O hydrogen bonds

Key Observations :

  • Planarity vs. Non-Planarity: Anthracene derivatives with extended π-systems (e.g., pyridine analogs in ) exhibit significant dihedral angles (67–89°) between aromatic moieties, reducing conjugation and altering optoelectronic properties. In contrast, anthraquinones (e.g., ) retain planarity due to fused quinone rings, enhancing stability and intermolecular interactions.
  • Intermolecular Interactions : Hydrogen bonding (e.g., O–H···O in ) and π-π stacking (e.g., ) dominate in anthracene derivatives, influencing crystal packing and solubility.

Spectroscopic and Electronic Properties

  • UV-Vis Absorption : Anthracene derivatives exhibit strong absorbance in the 300–400 nm range due to π→π* transitions. Substitution with electron-withdrawing groups (e.g., dichlorophenyl in ) red-shifts absorption maxima.
  • Fluorescence: Pyridine-containing analogs (e.g., ) show enhanced fluorescence quantum yields (~0.4–0.6) compared to non-aromatic substituents, attributed to rigidified structures reducing non-radiative decay.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.